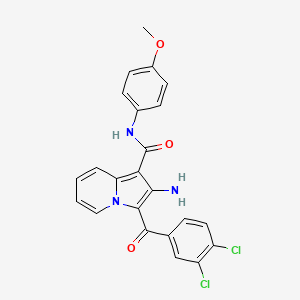

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of compounds. This compound is characterized by its complex molecular structure, which includes an indolizine ring system substituted with amino, dichlorobenzoyl, and methoxyphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate alkyne or alkene.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amine precursors.

Attachment of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be attached through acylation reactions using 3,4-dichlorobenzoyl chloride in the presence of a base.

Incorporation of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through coupling reactions, such as Suzuki or Heck coupling, using 4-methoxyphenylboronic acid or 4-methoxyphenyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can be performed on the dichlorobenzoyl group to yield the corresponding benzyl alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxyphenyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl or aryl halides.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Benzyl alcohol derivatives.

Substitution Products: Various substituted indolizine derivatives.

Wissenschaftliche Forschungsanwendungen

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

- 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-hydroxyphenyl)indolizine-1-carboxamide

- 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

- 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide

Comparison:

- Structural Differences: The primary differences lie in the substituents on the phenyl ring (e.g., methoxy, hydroxy, methyl, chloro).

- Biological Activity: These structural variations can lead to differences in biological activity, such as potency and selectivity towards specific targets.

- Chemical Properties: Variations in substituents can also affect the compound’s chemical properties, such as solubility, stability, and reactivity.

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide stands out due to its unique combination of substituents, which may confer distinct biological and chemical properties compared to its analogs.

Biologische Aktivität

The compound 2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a derivative of indolizine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C18H16Cl2N2O2

- Molecular Weight : 373.24 g/mol

The presence of the indolizine core, along with the dichlorobenzoyl and methoxyphenyl substituents, contributes to its potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indolizine derivatives. Specifically, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.

- In Vitro Studies : A screening conducted by the National Cancer Institute (NCI) assessed the compound's activity against a panel of approximately 60 cancer cell lines, including leukemia and solid tumors. Results indicated moderate cytotoxicity, particularly towards leukemia cell lines .

| Cell Line Type | Sensitivity Level |

|---|---|

| Leukemia | Moderate |

| Solid Tumors | Low |

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies involving various bacterial strains have demonstrated its effectiveness against Gram-positive bacteria.

- Testing Method : The agar diffusion method was employed to measure the antibacterial activity. Inhibition zones were recorded for different concentrations of the compound.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Good |

| Escherichia coli | No Activity |

| Streptococcus mutans | Moderate |

Neuropharmacological Effects

Indolizine derivatives are known for their neuropharmacological activities. Preliminary pharmacological evaluations suggest that this compound may exhibit anti-histamine, anti-serotonin (5-hydroxytryptamine), and anti-acetylcholine activities . These properties indicate potential applications in treating neurological disorders.

The precise mechanisms underlying the biological activities of This compound are still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Interaction : Its structural similarity to known receptor ligands suggests that it may interact with neurotransmitter receptors, influencing CNS activity.

- Oxidative Stress Modulation : Indications exist that it may modulate oxidative stress pathways, contributing to its anticancer and antimicrobial effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of biological activities of indolizine derivatives:

- A study published in PubMed reported on various indolizine derivatives exhibiting notable anti-histamine and anti-serotonin activities .

- Another research highlighted the synthesis of related compounds with significant anticancer properties against a range of cell lines .

These findings emphasize the therapeutic potential of indolizine derivatives, including our compound of interest.

Eigenschaften

IUPAC Name |

2-amino-3-(3,4-dichlorobenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-31-15-8-6-14(7-9-15)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)13-5-10-16(24)17(25)12-13/h2-12H,26H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOKEJZXZCSKQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.